molecular formula C29H39N5O2 B11826965 Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine

Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine

Cat. No.: B11826965
M. Wt: 489.7 g/mol
InChI Key: SNNFGEKRRIKBOI-UHFFFAOYSA-N
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Description

Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of copper (I) catalysis, where 2-halobenzamides react with aryl aldehydes or dimethyl acetamide (DMA) in the presence of an azide ion as a nitrogen source .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . In cancer cells, it can induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine can be compared with other quinazoline derivatives, such as:

These compounds share a similar quinazoline core but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C29H39N5O2

Molecular Weight

489.7 g/mol

IUPAC Name

6-methoxy-2-(1-methylazepan-4-yl)-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine

InChI

InChI=1S/C29H39N5O2/c1-33-14-7-10-22(11-15-33)28-31-25-19-27(36-20-21-8-5-4-6-9-21)26(35-3)18-24(25)29(32-28)30-23-12-16-34(2)17-13-23/h4-6,8-9,18-19,22-23H,7,10-17,20H2,1-3H3,(H,30,31,32)

InChI Key

SNNFGEKRRIKBOI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCC5=CC=CC=C5

Origin of Product

United States

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